molecular formula C14H13N5OS2 B5533206 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5533206
M. Wt: 331.4 g/mol
InChI Key: WDCLRPJBLIAXJA-UHFFFAOYSA-N
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Description

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound belonging to the class of heterocyclic compounds It features a triazole ring and a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole and thiazole rings can bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can disrupt essential biological processes in pathogens or cancer cells, leading to their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: An antidepressant similar to trazodone.

Uniqueness

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of both triazole and thiazole rings in its structure. This dual-ring system can provide enhanced biological activity and specificity compared to compounds with only one of these rings. Additionally, the presence of the sulfanyl group can further modulate its chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-9-15-14(19-18-9)22-8-12(20)17-13-16-11(7-21-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLRPJBLIAXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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